3-Bromo-2-(4-trifluoromethylphenyl)pyridine
Overview
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, including “3-Bromo-2-(4-trifluoromethylphenyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines also find significant use in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These compounds are used for treating various diseases in animals .
Synthesis of Organic Compounds
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable in the synthesis of organic compounds . They are used as intermediates in various chemical reactions .
Development of Functional Materials
Trifluoromethylpyridines are also used in the development of functional materials . The unique properties of these compounds contribute to the performance of these materials .
Research and Development
Given the wide range of applications and the unique properties of trifluoromethylpyridines, they are subjects of ongoing research and development . It is expected that many novel applications of these compounds will be discovered in the future .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, this compound likely interacts with its targets by serving as a boron reagent . This involves the compound donating electrons to form new bonds with its targets .
Biochemical Pathways
Given its role in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a part in the synthesis of various organic compounds .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, this compound likely contributes to the formation of new organic compounds .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that its stability and efficacy could be influenced by temperature and other environmental conditions.
properties
IUPAC Name |
3-bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-10-2-1-7-17-11(10)8-3-5-9(6-4-8)12(14,15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPUUXISHJDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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